Murihexocin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

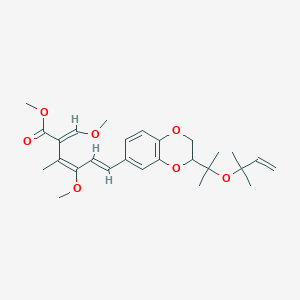

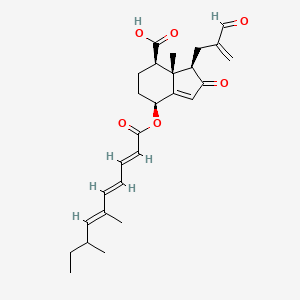

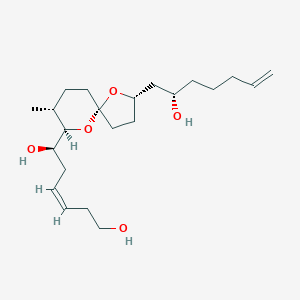

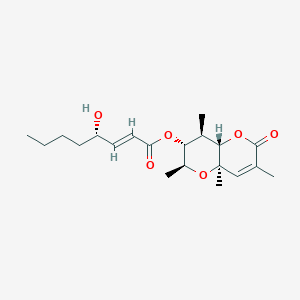

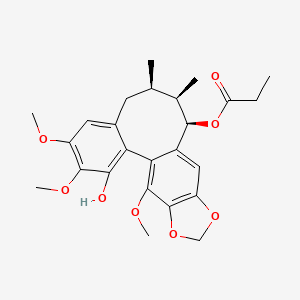

Muricoreacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Muricoreacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricoreacin has been primarily detected in urine. Within the cell, muricoreacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricoreacin can be found in fruits. This makes muricoreacin a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Anticancer Properties

Murihexocin C, an Annonaceous acetogenin, has been identified for its significant cytotoxicities against human tumor cell lines. Notably, it exhibits selective effects on prostate adenocarcinoma (PC-3) and pancreatic carcinoma (PACA-2) cell lines (G. Kim et al., 1998). This suggests its potential as an effective compound in cancer therapy, especially targeting these specific cancer types.

Effects on Cell Cycle and Apoptosis

This compound, as part of the Annona muricata plant's properties, contributes to inducing G₁ cell cycle arrest and apoptosis in human colon cancer cells. The compound's influence on the mitochondrial pathway is a critical aspect of its anticancer mechanism. This property highlights its role in potentially treating colorectal cancer (Soheil Zorofchian Moghadamtousi et al., 2014).

Molecular Docking and Drug-Likeness Studies

This compound has been the subject of molecular docking studies, showing promise as an inhibitor against hypoxia-inducible factor 1 alpha (HIF-1α), a regulator implicated in various human cancers. Such in silico studies suggest its potential application as a model compound for further in vitro and in vivo studies in cancer research (S. I. Handayani et al., 2018).

Insecticidal Properties

Beyond its anticancer potential, this compound, along with other annonaceous acetogenins, demonstrates toxic effects against the cotton pest Oncopeltus fasciatus. This showcases its potential application in pest control and agricultural sciences (Olga Alvarez Colom et al., 2008).

Propiedades

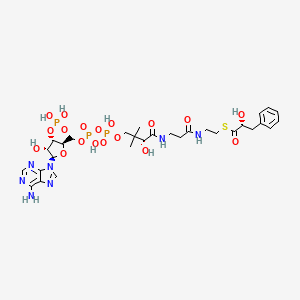

Fórmula molecular |

C35H64O9 |

|---|---|

Peso molecular |

628.9 g/mol |

Nombre IUPAC |

2-methyl-4-[2,5,6-trihydroxy-9-[5-(1,4,5-trihydroxyheptadecyl)oxolan-2-yl]nonyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3 |

Clave InChI |

VYEJYURNQIJVJU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |

Sinónimos |

murihexocin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.